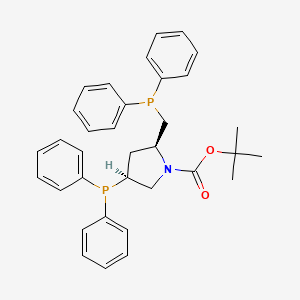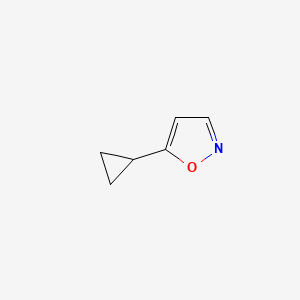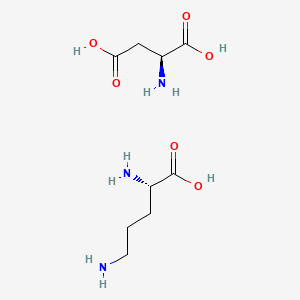
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 52047-13-9 . It has a molecular weight of 252.01 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of 4, 6-dihydro-2-methyl-pyrimidine can be obtained by cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide . Nitration under the mixed acids of nitric acid, trichloroacetic acid, and acetic acid can yield 4, 6-dihydro-2-methyl-5-nitropyrimidine . Chlorination using phosphorus oxytrichloride can then afford 4, 6-dichloro-2-methyl-5-nitropyrimidine .Molecular Structure Analysis
The IUPAC name for this compound is methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate . The InChI code is 1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3 .Physical And Chemical Properties Analysis
“Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibacterial and Antioxidant Agents
Researchers have developed new series of compounds by Suzuki–Miyaura coupling of dichloro-nitropyrimidine derivatives with various aryl boronic esters, showing significant antibacterial and antioxidant activities. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant activity comparable to vitamin C (Mallikarjun Reddy Sura et al., 2013).
Novel Organic Compounds and Reaction Mechanisms
The compound's derivatives have been utilized in various synthetic pathways to produce novel organic compounds. For instance, it serves as a building block in the solid-phase synthesis of olomoucine, a purine derivative, illustrating its versatility in regiocontrolled synthesis of highly substituted purines and related scaffolds (L. Hammarström et al., 2002).
Development of Heterocyclic Systems
The reaction of dichloro-nitropyrimidine derivatives with amines has led to the synthesis of novel heterocyclic systems, such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazolines, showcasing the potential of these derivatives in expanding the diversity of organic molecules (S. Banihashemi et al., 2020).
Ring Transformation Studies
The compound has also been the subject of studies focusing on ring transformations, where it reacts with carbonyl compounds to produce various kinds of ring transformations, demonstrating its role as a synthetic equivalent of activated diformylamine. This behavior highlights its utility in synthetic organic chemistry for the generation of diverse molecular architectures (N. Nishiwaki et al., 2003).
Safety And Hazards
This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZVZJLPNJOHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442167 | |
| Record name | Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |
CAS RN |
52047-13-9 | |
| Record name | Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)




